1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogenated derivatives with nucleophiles like NH3, R-SH.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as an anti-cancer agent, particularly in targeting specific signaling pathways involved in tumor growth.
Industry: It is utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives: These compounds share the core structure but differ in their substituents, which can significantly alter their biological activity.
Pyridine derivatives: Compounds like nicotinic acid and its esters, which have simpler structures but similar reactivity patterns.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design, offering opportunities for the development of novel therapeutics with improved efficacy and selectivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
methyl 3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-7-8-5-4-6-12-10(8)13-9(7)11(14)15-2/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMAWXURMBEMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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